2,4,5-トリフルオロ-3-メトキシ-N-((6-(トリフルオロメチル)-5,6,7,8-テトラヒドロ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H14F6N4O2 and its molecular weight is 408.304. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学と創薬
- キノロン誘導体: 2,4,5-トリフルオロ-3-メトキシ安息香酸は、キノロン誘導体の合成の前駆体として役立ちます。 これらの化合物は、抗菌性、抗ウイルス性、抗マラリア性を含む様々な薬理作用を示します 。研究者らは、薬効を高め、耐性を低下させるために、キノロン骨格の修飾を探求してきました。
有機スズ錯体
- 配位化学: この化合物は、容易に有機スズ(IV)錯体を形成します。これらの錯体は、触媒、材料科学、生体無機化学で応用されています。 2,4,5-トリフルオロ-3-メトキシ安息香酸の配位子特性は、これらの錯体の安定性と反応性に寄与しています 。
生物活性
- インドール誘導体: インドール誘導体は、医薬品化学において重要な役割を果たします。問題の化合物とは直接関連していませんが、特定のインドール誘導体が抗炎症作用と鎮痛作用を示すことに注意することが重要です。 たとえば、(S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンゾアミドおよび(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドは、有望な生物学的可能性を示しています 。
材料科学
- コバルト錯体: この化合物は、コバルト錯体の合成に使用できます。これらの錯体は、分子磁石、センサー、触媒など、材料科学で応用が見られる可能性があります。 配位子のユニークな特性は、中心コバルトイオン周りの配位環境に影響を与えます 。
作用機序
Target of Action
The compound “2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” contains a trifluoromethyl group , which is often used in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of Action
Compounds containing the trifluoromethyl group often undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
Without specific information about this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties, as it can be used to protect a reactive methyl group from metabolic oxidation .
生物活性
The compound 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a complex organic molecule with significant potential in pharmaceutical applications. Its unique structure incorporates trifluoromethyl groups and a triazole moiety, which are known to enhance biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F6N4O2, with a molecular weight of approximately 408.30 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C16H14F6N4O2 |
Molecular Weight | 408.30 g/mol |
CAS Number | 2034519-95-2 |
Antidiabetic Activity
Recent studies have indicated that compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide exhibit significant dipeptidyl peptidase IV (DPP-IV) inhibitory activity . DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood glucose levels. For instance, derivatives incorporating a similar triazole structure have shown potent DPP-IV inhibition leading to reduced blood glucose excursions in oral glucose tolerance tests .
Anticancer Properties
The compound's structural features suggest potential anticancer activity . Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated selective cytotoxicity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- DPP-IV Inhibition : By inhibiting DPP-IV enzymes, the compound enhances incretin levels which subsequently increase insulin secretion from pancreatic beta cells.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.
Study on DPP-IV Inhibition
A study involving a series of synthesized compounds similar to 2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide highlighted its effectiveness in lowering blood glucose levels in diabetic models . The study emphasized the structure-activity relationship (SAR), showing that modifications in the trifluoromethyl group significantly enhanced DPP-IV inhibition.
Anticancer Activity Assessment
In another study focused on anticancer properties, triazole derivatives were tested against various human cancer cell lines. The results indicated that these compounds effectively inhibited tumor growth through apoptosis induction and modulation of signaling pathways involved in cancer progression .
特性
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c1-28-14-12(18)8(4-9(17)13(14)19)15(27)23-5-11-25-24-10-3-2-7(6-26(10)11)16(20,21)22/h4,7H,2-3,5-6H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPXRYYQFIIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。